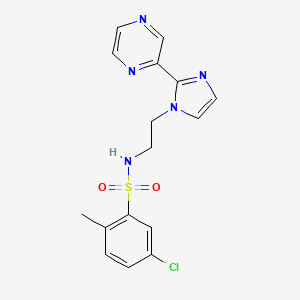![molecular formula C23H23N5O2S B2517965 3-oxo-2-(2-oxo-2-(4-phénylpiperazin-1-yl)éthyl)-6-(thiophène-2-yl)-1H-pyrazolo[3,4-b]pyridine-1(2H)-carboxylate de méthyle CAS No. 1105239-89-1](/img/structure/B2517965.png)
3-oxo-2-(2-oxo-2-(4-phénylpiperazin-1-yl)éthyl)-6-(thiophène-2-yl)-1H-pyrazolo[3,4-b]pyridine-1(2H)-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one" is a complex molecule that appears to be related to a class of compounds with significant pharmacological potential. The related compounds in the provided papers include various pyrazole and pyridine derivatives, which are often explored for their biological activities and potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that can include one-pot, three-component condensation reactions, as described in the synthesis of 4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles . This method utilizes an aldehyde, 3-amino-5-methylpyrazole, and ethyl cyanoacetate, indicating that similar strategies could potentially be applied to synthesize the compound . The synthesis of complex pyrazole derivatives often requires careful selection of reactants and conditions to achieve the desired molecular architecture.
Molecular Structure Analysis
X-ray powder diffraction data are crucial for determining the molecular structure of crystalline compounds. For instance, the structure of a related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, was elucidated using this technique . Such data provide precise information about the unit cell dimensions and space group, which are essential for understanding the three-dimensional arrangement of atoms within the crystal lattice.
Chemical Reactions Analysis
The reactivity of related compounds has been explored, revealing that active methyl groups can undergo various transformations. For example, 2-methyl-4-oxo-4H-1-benzopyrans can be converted to 2-oxo-2H-1-pyrans and 2(1H)-pyridones under the influence of carbon nucleophiles . Additionally, these compounds can react with different reagents such as benzaldehyde, ethyl oxalate, and phthalic anhydride to yield a variety of derivatives, including styryl, pyruvate, and phthalide derivatives . These reactions demonstrate the versatility of the pyrazole and pyridine cores in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly provided, but can be inferred from the properties of similar compounds. For example, the solubility, melting point, and stability of the compound can be influenced by the presence of specific functional groups and the overall molecular structure. The pharmacological properties, such as receptor binding affinity and selectivity, are also determined by these molecular features, as seen in the evaluation of 1-arylpyrazoles as σ(1) receptor antagonists .
Applications De Recherche Scientifique
Recherche anticancéreuse
Les caractéristiques structurelles du composé suggèrent des propriétés anticancéreuses potentielles. Les chercheurs ont étudié ses effets sur les lignées cellulaires cancéreuses, en particulier les mélanomes. La voie MAPK, fréquemment activée dans les cancers, joue un rôle crucial dans la prolifération et la survie cellulaires. L'inhibition de cette voie est une stratégie prometteuse pour la thérapie anticancéreuse . Des études complémentaires pourraient explorer son efficacité contre des types de cancers spécifiques.
Neurosciences et maladie d'Alzheimer
Compte tenu de sa ressemblance structurelle avec certains inhibiteurs de l'acétylcholinestérase (AChEI), ce composé pourrait avoir des implications dans la recherche sur la maladie d'Alzheimer (MA). Les AChEI sont utilisés pour améliorer la neurotransmission cholinergique et améliorer la fonction cognitive chez les patients atteints de MA. L'étude de son potentiel en tant qu'AChEI pourrait fournir des informations sur de nouvelles approches thérapeutiques pour la MA .
Propriétés
IUPAC Name |
2-methyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-25-23(30)18-9-10-19(20-8-5-15-31-20)24-22(18)28(25)16-21(29)27-13-11-26(12-14-27)17-6-3-2-4-7-17/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULOWJPTLQRVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N1CC(=O)N3CCN(CC3)C4=CC=CC=C4)N=C(C=C2)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517882.png)




![4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2517887.png)
![N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517890.png)
![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517893.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide](/img/structure/B2517896.png)
![N-(2,4-difluorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2517898.png)

![Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2517902.png)
![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2517904.png)